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Compound of Interest

Compound Name: N-(furan-2-ylmethyl)butan-1-amine

Cat. No.: B1296176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for N-
(furan-2-ylmethyl)butan-1-amine. In the absence of direct experimental spectra in publicly

available literature, this document synthesizes expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data based on the known spectral characteristics of

its constituent functional groups: the furan ring, the secondary amine linkage, and the n-butyl

group. This guide also outlines standardized experimental protocols for acquiring such data,

serving as a valuable resource for researchers working with or synthesizing this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-(furan-2-
ylmethyl)butan-1-amine. These predictions are derived from established chemical shift

ranges, absorption frequencies, and fragmentation patterns of analogous structures and

functional groups.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H on N-H 1.0 - 3.0 Broad Singlet 1H

Furan H5 ~7.35 Doublet of Doublets 1H

Furan H3 ~6.30 Doublet of Doublets 1H

Furan H4 ~6.20 Doublet of Doublets 1H

Methylene (-CH₂-)

adjacent to Furan
~3.70 Singlet 2H

Methylene (-CH₂-)

adjacent to N
~2.60 Triplet 2H

Methylene (-CH₂-) of

butyl chain
~1.45 Sextet 2H

Methylene (-CH₂-) of

butyl chain
~1.35 Sextet 2H

Terminal Methyl (-

CH₃)
~0.90 Triplet 3H

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Atom Predicted Chemical Shift (δ, ppm)

Furan C2 (with substituent) ~153

Furan C5 ~142

Furan C3 ~110

Furan C4 ~107

Methylene (-CH₂-) adjacent to Furan ~45

Methylene (-CH₂-) adjacent to N ~50

Methylene (-CH₂-) of butyl chain ~32

Methylene (-CH₂-) of butyl chain ~20

Terminal Methyl (-CH₃) ~14

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Bands

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch (Secondary

Amine)
3300 - 3350 Weak to Medium

C-H Stretch (Furan) 3100 - 3150 Medium

C-H Stretch (Aliphatic) 2850 - 2960 Strong

C=C Stretch (Furan Ring) 1500 - 1600 Medium

N-H Bend 1550 - 1650 Medium

C-N Stretch 1020 - 1250 Medium

C-O-C Stretch (Furan Ring) 1000 - 1100 Strong
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Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Ion Notes

153 [M]⁺ Molecular Ion

81 [C₅H₅O]⁺
Furfuryl cation (likely base

peak)

72 [C₄H₁₀N]⁺ Loss of furfuryl radical

44 [C₂H₆N]⁺
Alpha-cleavage of the butyl

group

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of N-(furan-2-
ylmethyl)butan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence with a 90° pulse angle.

Set the spectral width to cover a range of -2 to 12 ppm.

Employ a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0 to 200 ppm.

Use a longer relaxation delay (e.g., 2-5 seconds).

Accumulate a significantly higher number of scans (e.g., 1024 or more) to achieve

adequate signal intensity.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean KBr/NaCl plates.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background from the sample

spectrum.

Scan in the range of 4000 to 400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source,

coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable GC temperature program to ensure the elution of the compound.

The EI source energy is typically set to 70 eV.

Scan a mass range from m/z 30 to 300.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound like N-(furan-2-ylmethyl)butan-1-amine.
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Caption: Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Profile of N-(furan-2-ylmethyl)butan-1-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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